N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 331848-15-8
VCID: VC8102076
InChI: InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25)
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C
Molecular Formula: C19H14Cl2N2O3
Molecular Weight: 389.2 g/mol

N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 331848-15-8

Cat. No.: VC8102076

Molecular Formula: C19H14Cl2N2O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 331848-15-8

Specification

CAS No. 331848-15-8
Molecular Formula C19H14Cl2N2O3
Molecular Weight 389.2 g/mol
IUPAC Name N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25)
Standard InChI Key SRAZXBTYKBZEAE-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₁H₁₆Cl₂N₂O₃, with a molecular weight of 415.27 g/mol . Its structure includes:

  • A 1,2-oxazole ring substituted at positions 3, 4, and 5.

  • A 2,6-dichlorophenyl group at position 3.

  • A methyl group at position 5.

  • A 4-acetylphenylcarboxamide moiety at position 4.

The canonical SMILES notation is CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C, and its InChI key is SDQFNSNMSDORRQ-UHFFFAOYSA-N .

Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLikely low in aqueous media
LogP (Partition Coefficient)Estimated ~3.5 (high lipophilicity)

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Formation of the Oxazole Core: Cyclocondensation of acyl chlorides with nitriles under basic conditions .

  • Introduction of the 2,6-Dichlorophenyl Group: Suzuki-Miyaura coupling or direct electrophilic substitution .

  • Carboxamide Formation: Reaction of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride with 4-aminoacetophenone .

Example Protocol :

  • React 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 eq) with 4-aminoacetophenone (1.2 eq) in dichloromethane (DCM) at 0–5°C.

  • Add triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Purify via column chromatography (hexane:ethyl acetate, 7:3).

Yield: 75–85% .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, using Amberlyst A26OH as a catalyst reduces reaction time from 24 hours (conventional) to 3–5 minutes .

ParameterConventional MethodMicrowave Method
Time24 hours3–5 minutes
Yield70–75%85–90%
CatalystEthanol/TEAAmberlyst A26OH

Physicochemical and Metabolic Profiling

Stability

Oxazole-carboxamides are prone to hydrolysis in aqueous media. For example, analog 8a (4-phenyl-oxazol-2-one) has a half-life of 10 minutes in phosphate buffer (pH 7.4), whereas 5-phenyl derivatives (e.g., 12a) exhibit improved stability (t₁/₂ > 60 minutes) .

Pharmacokinetics (Predicted)

ParameterValueMethod
Plasma Protein Binding95%QikProp
CYP450 InhibitionModerate (CYP3A4)ADMET Predictions
Oral Bioavailability45–50%SwissADME

Comparative Analysis with Analogues

CompoundKey ModificationIC₅₀ (AC Inhibition)LogP
Target Compound4-Acetylphenylcarboxamide0.025 μM 3.5
12a (5-Phenyl-oxazol-2-one)Phenyl at C50.069 μM 3.8
32b (Fluorophenyl-piperidine)Fluorine and piperidine0.015 μM 2.9

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